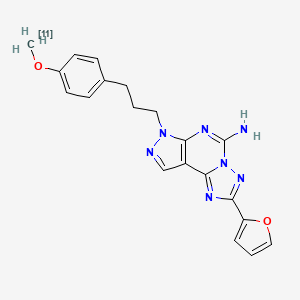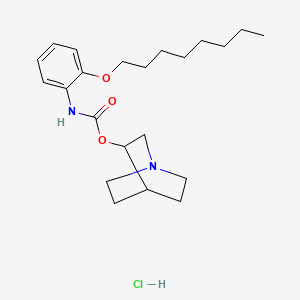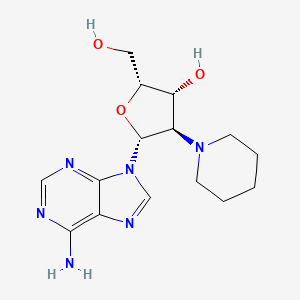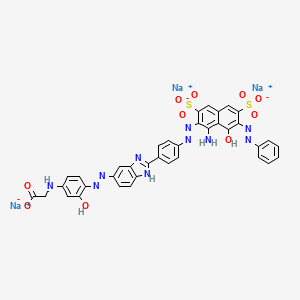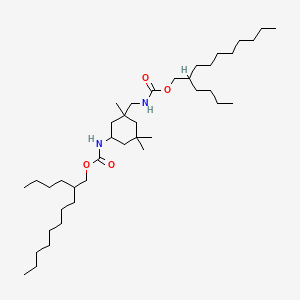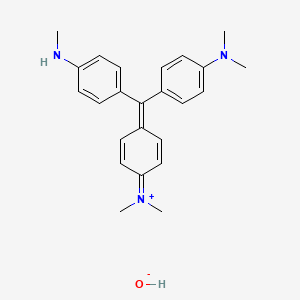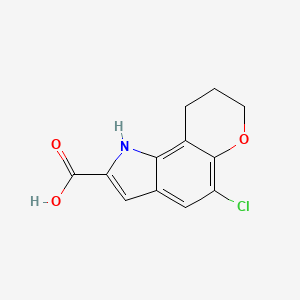
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- is a complex heterocyclic compound that belongs to the pyranoindole family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- typically involves a multi-step process. One common method includes the Bischler–Möhlau reaction, where 3-aminophenol reacts with benzoin to form hydroxyindole intermediates. These intermediates then undergo Pechmann condensation with β-ketoesters to form the desired pyranoindole structure .
Industrial Production Methods
This may include the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents and temperatures to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Applications De Recherche Scientifique
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals
Mécanisme D'action
The mechanism of action of pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and signaling pathways relevant to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- include other pyranoindole derivatives, such as:
- Pyrano(3,2-f)indole
- Pyrano(2,3-e)indole
- Pyrano(2,3-f)indole
Uniqueness
What sets pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- apart from these similar compounds is its specific substitution pattern and the presence of the chlorine atom.
Propriétés
Numéro CAS |
81257-91-2 |
|---|---|
Formule moléculaire |
C12H10ClNO3 |
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
5-chloro-1,7,8,9-tetrahydropyrano[2,3-g]indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-8-4-6-5-9(12(15)16)14-10(6)7-2-1-3-17-11(7)8/h4-5,14H,1-3H2,(H,15,16) |
Clé InChI |
JFETXCWYGDBXRH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=CC(=C2OC1)Cl)C=C(N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


